2-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-10-11-19(16(2)12-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVHHPMKGMJOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula: C19H18F N2O2S
- Molecular Weight: 350.42 g/mol
- IUPAC Name: this compound
Structural Representation
The structural representation of the compound can be illustrated as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, which can lead to significant therapeutic effects. The specific mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to specific receptors, influencing signal transduction pathways critical for various physiological processes.
Therapeutic Applications
Research has indicated that this compound exhibits potential in several therapeutic areas:
- Anticancer Activity: Studies have demonstrated that the compound can selectively induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting its potential as an anticancer agent.
- Neuroprotective Effects: Preliminary findings suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in various models.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer properties of the compound against A549 and HeLa cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of the compound in a zebrafish model of epilepsy. The results demonstrated that treatment with the compound resulted in significant reductions in seizure activity and oxidative stress markers. Neurochemical profiling revealed alterations in neurotransmitter levels consistent with neuroprotection .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Benzothiadiazine Derivatives
*Molecular formula estimated based on substituents.
Key Observations :
Substituent Effects on Lipophilicity: Fluorine at position 4 (target compound) enhances lipophilicity compared to non-halogenated analogs (e.g., ethyl-substituted derivative, LogP = 2.4 ). This improves membrane permeability and bioavailability. Bromine (e.g., 3-bromobenzyl in ) increases molecular weight and may contribute to cytotoxicity.
Methoxy groups (e.g., 4-methoxyphenyl in ) donate electron density, which may reduce electrophilic reactivity compared to fluorine.
Biological Activity Trends :
- Antimicrobial Activity : Chlorine and bromine substituents (e.g., ) correlate with moderate antimicrobial effects, likely due to halogen-mediated interactions with microbial enzymes.
- Receptor Binding : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions, as seen in orexin receptor ligands (e.g., Compound 23 ).
Challenges :
- Fluorine’s small size and high electronegativity require precise control to avoid side reactions.
- Steric hindrance from the 2,4-dimethylphenyl group may slow cyclization kinetics.
Q & A
Q. What synthetic methodologies are recommended for academic-scale preparation of this compound, and how can reaction conditions be optimized?
The synthesis of this benzothiadiazine derivative typically follows a multi-step protocol. Key steps include:
- Core formation : Cyclization of precursors (e.g., thioamide derivatives) under acidic or basic conditions to construct the benzothiadiazine ring .
- Substituent introduction : The 3-fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and bases like NaH or K₂CO₃.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Optimization strategies :
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature : Controlled heating (60–100°C) minimizes side reactions.
Q. Example reaction conditions :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | H₂SO₄, reflux, 4h | Cyclization | |
| 2 | 3-Fluorobenzyl bromide, NaH, DMF | Alkylation |
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. Single crystals are grown via slow evaporation (e.g., methanol/water mixtures) and analyzed with Mo-Kα radiation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl CH₂ at δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂FN₂O₃S: 437.13) .
- HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition thresholds .
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 24h intervals .
- Photostability : Expose to UV light (λ = 365 nm) and track changes in absorbance spectra.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve structural or reactivity ambiguities in benzothiadiazine derivatives?
- Geometry optimization : DFT (B3LYP/6-311G**) calculates bond lengths/angles, validated against X-ray data .
- Electronic properties : HOMO-LUMO analysis predicts electrophilic sites (e.g., sulfur in the 1,2,4-thiadiazine ring) .
- Reactivity modeling : Simulate nucleophilic attack on the fluorobenzyl group to predict regioselectivity .
Case study : DFT calculations on a similar compound revealed that electron-withdrawing substituents (e.g., -F) stabilize the thiadiazine ring by 8–12 kcal/mol compared to -OCH₃ .
Q. What methodologies address contradictions in reported biological activity data for benzothiadiazine analogs?
- Assay standardization : Use identical cell lines (e.g., HEK293 for in vitro) and positive controls (e.g., cisplatin for cytotoxicity).
- Dose-response curves : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO tolerance <0.1%).
- Meta-analysis : Pool data from PubChem and crystallographic databases to identify structure-activity trends .
Example discrepancy : A compound with -CF₃ showed 10x higher cytotoxicity in one study due to differences in cell membrane permeability assays .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with the fluorobenzyl group .
- Fluorescence quenching : Titrate the compound into DNA solutions and measure changes in ethidium bromide emission (λ = 605 nm) to assess intercalation .
- Kinetic assays : Monitor enzyme inhibition (e.g., COX-2) via UV-Vis at 340 nm, using Michaelis-Menten analysis to determine inhibition constants .
Q. How can researchers optimize selectivity in functionalizing the benzothiadiazine core for structure-activity relationship (SAR) studies?
- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide) with Boc groups during alkylation .
- Directed ortho-metalation : Use LiTMP to selectively deprotonate positions adjacent to electron-withdrawing substituents (-SO₂) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify substituents .
Q. What strategies validate the environmental or metabolic fate of this compound in preclinical studies?
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidation products (e.g., hydroxylation at the 2,4-dimethylphenyl group) .
- Ecotoxicity assays : Test algal growth inhibition (OECD 201) to estimate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
